molecular formula C11H13NO B574535 (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile CAS No. 183474-68-2

(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile

Cat. No.: B574535
CAS No.: 183474-68-2
M. Wt: 175.231
InChI Key: WWQZZLRWWQLQRD-WMZJFQQLSA-N
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Description

(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile is an organic compound with a unique structure that includes a cyclohexene ring, a nitrile group, and a conjugated ketone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexenone derivative with an acetonitrile derivative in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Catalysts and optimized reaction conditions are often employed to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can act as a nucleophile or electrophile, participating in various chemical reactions. The conjugated ketone can also engage in interactions with other molecules, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrile-containing cyclohexenone derivatives and conjugated ketones. Examples include:

Uniqueness

What sets (2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile apart is its specific combination of functional groups and its structural configuration. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and industrial processes .

Properties

CAS No.

183474-68-2

Molecular Formula

C11H13NO

Molecular Weight

175.231

IUPAC Name

(2E)-2-(2,6,6-trimethyl-4-oxocyclohex-2-en-1-ylidene)acetonitrile

InChI

InChI=1S/C11H13NO/c1-8-6-9(13)7-11(2,3)10(8)4-5-12/h4,6H,7H2,1-3H3/b10-4-

InChI Key

WWQZZLRWWQLQRD-WMZJFQQLSA-N

SMILES

CC1=CC(=O)CC(C1=CC#N)(C)C

Synonyms

Acetonitrile, (2,6,6-trimethyl-4-oxo-2-cyclohexen-1-ylidene)- (9CI)

Origin of Product

United States

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